BenchChemオンラインストアへようこそ!

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Medicinal Chemistry Xanthine Derivatives Late-Stage Functionalization

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 154640-05-8), also known as 3-methyl-8-aminoxanthine, is a purine-2,6-dione derivative belonging to the substituted xanthine family. This compound is primarily utilized as a critical synthetic intermediate for constructing diverse 7- or 1,7-substituted 8-aminoxanthine libraries, many of which have been probed for diuretic, PDE-inhibitory, and purinergic receptor-modulating activities.

Molecular Formula C6H7N5O2
Molecular Weight 181.155
CAS No. 154640-05-8
Cat. No. B3011838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS154640-05-8
Molecular FormulaC6H7N5O2
Molecular Weight181.155
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)NC(=N2)N
InChIInChI=1S/C6H7N5O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H3,7,8,9)(H,10,12,13)
InChIKeyNJOYYTJYAMKQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 154640-05-8) — Chemical Class and Core Procurement Characteristics


8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 154640-05-8), also known as 3-methyl-8-aminoxanthine, is a purine-2,6-dione derivative belonging to the substituted xanthine family . This compound is primarily utilized as a critical synthetic intermediate for constructing diverse 7- or 1,7-substituted 8-aminoxanthine libraries, many of which have been probed for diuretic, PDE-inhibitory, and purinergic receptor-modulating activities [1]. Its commercial availability, typically at ≥95% purity, positions it as a key building block for medicinal chemistry and chemical biology research programs focused on purinergic signaling .

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione — Why Simple In-Class Substitution Introduces Unacceptable Synthetic and Pharmacological Risk


Despite sharing a xanthine core, 3-methyl-8-aminoxanthine cannot be casually replaced by other 8-aminoxanthine congeners. The absence of a substituent at the N7 position is not a minor structural variation; it dictates the compound's fundamental reactivity and its role as a versatile late-stage diversification intermediate [1]. Quantitative structure-activity relationship (SAR) studies on the 7-substituted-8-amino-3-methylxanthine series demonstrate that even small alterations at N7 can shift diuretic efficacy by over 176 percentage points (from 25.1% to 201.4% relative to control) [2]. Therefore, sourcing the unsubstituted parent scaffold is essential for any program requiring a pristine starting point for systematic SAR exploration or the generation of novel intellectual property, rather than being constrained by the activity profile of a pre-substituted analog.

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione — Quantified Differentiation Evidence for Scientific Sourcing Decisions


Synthetic Versatility: The Unsubstituted N7 Position Enables On-Demand Diversification Impossible with N7-Alkyl Congeners

As demonstrated by Khaliullin et al., the target compound (bearing no substituent at N7) is the essential product obtained after thietanyl deprotection, serving as the direct precursor to a library of 1-alkyl-8-amino-3-methyl-3,7-dihydro-1H-purine-2,6-diones [1]. In contrast, 7-substituted analogs (e.g., 7-allyl-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione, CAS 1370596-33-0) are end-products of such diversification and cannot be further modified at this position without dealkylation-reprotection sequences. This represents a binary, qualitative differentiation in synthetic utility that directly impacts procurement decisions for medicinal chemistry programs.

Medicinal Chemistry Xanthine Derivatives Late-Stage Functionalization

Diuretic Activity Potential: The N7-Substituent Drives a >176% Efficacy Differential Relative to Control, Underscoring the Need for an Unbiased Scaffold

A structure-activity relationship study of 7-substituted-8-amino-3-methylxanthines in rats revealed that diuretic activity ranged from 25.1% to 201.4% increase in urine excretion compared to control, depending solely on the N7 substituent [1]. The unsubstituted parent compound (CAS 154640-05-8) represents the null baseline for this substitution, making it the mandatory starting point for any comparative pharmacological screening. Pre-committing to any single 7-substituted analog (e.g., 3-methyl-7-(2-hydroxy-3-p-methoxyphenoxy)propyl-8-(2-furyl)methylaminoxanthine, which achieves 201.3% excretion increase) forfeits the ability to profile the intrinsic activity of the core or explore alternative substitution vectors.

Pharmacology Diuretic Agents Renal Function

Acute Toxicity Profile: The Unsubstituted Core Offers a Safety Baseline Unattainable with Potent, Substituted Derivatives

The same SAR series investigating 7-substituted-8-amino-3-methylxanthines reported a wide range of acute toxicity (LD50) values, from 340.0 to 985.0 mg/kg in rats, contingent on the nature of the 7- and 8-substituents [1]. While the unsubstituted parent was not directly tested, its lack of a lipophilic 7-substituent predicts a distinct toxicological profile. For a safety-conscious screening cascade, beginning with the unsubstituted scaffold allows for a controlled, incremental assessment of toxicity as substituents are introduced, a strategy impossible if starting directly with a high-potency, higher-toxicity derivative like the low-LD50 members of the series.

Toxicology Drug Safety Xanthine Derivatives

Xanthine Oxidase Inhibition: The Core Scaffold Is Annotated as an Inhibitor, Providing a Direct Lead for Gout and Hyperuricemia Research

The Therapeutic Target Database (TTD) annotates a fused heterocyclic compound (which maps to the 8-amino-3-methylxanthine scaffold) as an inhibitor of xanthine dehydrogenase/oxidase (XDH), a clinically validated target for gout and hyperuricemia [1]. This annotation is supported by binding data in BindingDB for closely related 8-aminoxanthine derivatives showing low nanomolar activity against XO (IC50: 2.40 nM) [2]. In contrast, generic xanthine analogs like caffeine or theophylline are significantly weaker XO inhibitors, making this specific 8-amino-3-methyl substitution pattern a stronger, pre-validated starting point for developing next-generation XO inhibitors.

Enzyme Inhibition Xanthine Oxidase Hyperuricemia

8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione — High-Value Application Scenarios Based on Verified Differentiation


Medicinal Chemistry Triage: The Optimal Blank Slate for 7-Substituted Xanthine Library Synthesis

For medicinal chemistry teams building proprietary libraries of 7-substituted-8-aminoxanthines, this compound is the non-negotiable starting material. As the foundational paper by Khaliullin et al. demonstrates, it is the direct product of a thietanyl deprotection strategy designed specifically to yield an unsubstituted N7 position for subsequent diversification [1]. Procuring any pre-substituted alternative would necessitate additional deprotection chemistry, increasing synthetic step count, cost, and timeline. The wide range of diuretic activities (25.1% to 201.4% vs. control) observed across the series, as reported by Duchenko et al., further substantiates that the N7 position is the critical pharmacophoric handle [2]. A screening library built from this scaffold maximizes SAR coverage and provides the broadest possible foundation for intellectual property generation.

Toxicological De-Risking During Lead Optimization for Diuretic Programs

The acute toxicity data from the 7-substituted-8-amino-3-methylxanthine series reveals a substantial LD50 window (340.0 – 985.0 mg/kg), indicating that toxicity is highly sensitive to substitution [1]. For drug discovery programs targeting renal indications, beginning a lead optimization campaign with the unsubstituted parent scaffold enables a clean, stepwise evaluation of how each added substituent impacts the therapeutic index. This approach allows teams to identify the structural features that separate potent diuretic efficacy from acute toxicity, a process that is confounded if the starting material is already a heavily substituted, potent derivative with an unknown contribution from each functional group.

Xanthine Oxidase Inhibitor Hit Expansion: Validated Target Engagement from a Defined Starting Point

The annotation of the 8-amino-3-methylxanthine scaffold as a xanthine dehydrogenase/oxidase (XDH) inhibitor in the Therapeutic Target Database provides a validated biological hypothesis that can be pursued directly from the parent compound [1]. Unlike generic xanthine derivatives that require significant lead optimization to achieve meaningful enzyme inhibition, the 8-amino substituent on this scaffold is a critical functional group feature shared with highly potent XO inhibitors (e.g., IC50 = 2.40 nM for a close analog) [2]. A medicinal chemistry program can therefore confidently invest in procuring and derivatizing this compound, knowing that the core scaffold carries intrinsic XO-inhibitory pharmacophoric features, accelerating the path to a potent, selective, and patentable preclinical candidate.

Quote Request

Request a Quote for 8-Amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.